N,N'-Diacetylethylenediamine (DAED, CAS 871-78-3) is a stable, symmetrical, di-acetylated derivative of ethylenediamine. As a high-melting crystalline solid (170–176 °C), it serves as a critical protected diamine, structural intermediate, and hydrogen-bonding motif in both industrial synthesis and materials science [1]. Unlike its highly reactive and volatile parent amine, DAED provides a bench-stable, easily weighable form of the ethylenediamine core. It features two secondary amide groups that act as strong hydrogen-bond donors and acceptors, making it highly valuable for controlled precursor applications, polymer modifications, and supramolecular assemblies where precise stoichiometric control and long-term stability are required.
Generic substitution of DAED with its closest in-class analogs fundamentally compromises formulation stability, process safety, and structural chemistry. Attempting to use the unacetylated parent compound, ethylenediamine (EDA), introduces severe handling risks due to its corrosive, highly volatile, and fuming liquid nature, which complicates precise gravimetric dosing and requires stringent environmental controls [1]. Conversely, substituting DAED with the fully acetylated derivative, tetraacetylethylenediamine (TAED), fails in aqueous or alkaline environments. TAED is a highly reactive bleach activator that undergoes rapid hydrolysis within minutes to form peracetic acid and DAED[2]. Furthermore, TAED lacks the N-H hydrogen-bond donors present in DAED, rendering it structurally incapable of participating in applications that rely on intermolecular hydrogen-bonding networks, such as polymer cross-linking or co-crystallization [3].
DAED offers a massive handling and processability advantage over its parent amine, ethylenediamine (EDA). While EDA is a hazardous, volatile liquid with a low melting point (8.5 °C) and a high vapor pressure that complicates stoichiometric precision, DAED is a stable, non-fuming crystalline solid with a melting point of 170–176 °C . This thermal stability allows for exact gravimetric dosing and eliminates the need for specialized vapor-containment infrastructure during bulk material transfer or formulation[1].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | DAED: Crystalline solid, MP 170–176 °C, non-volatile at standard conditions. |
| Comparator Or Baseline | EDA: Corrosive liquid, MP 8.5 °C, highly volatile. |
| Quantified Difference | >160 °C difference in melting point; complete elimination of volatility-related dosing errors. |
| Conditions | Standard laboratory and industrial handling conditions (1 atm, 25 °C). |
Procuring DAED instead of EDA drastically reduces safety overhead and enables highly reproducible, error-free stoichiometric additions in bulk synthesis.
In aqueous or alkaline formulations, DAED is strictly required over the over-acetylated analog TAED due to vastly different hydrolytic profiles. TAED is designed as a perhydrolysis agent and degrades completely within approximately 6 minutes upon exposure to water and alkaline peroxide, reverting to DAED and peracetic acid [1]. DAED, however, is the stable thermodynamic end-product of this pathway, exhibiting long-term persistence in aqueous environments without generating reactive oxidative species[1]. This makes DAED the only viable option for stable, non-reactive integration into water-based systems.
| Evidence Dimension | Aqueous degradation time |
| Target Compound Data | DAED: Hydrolytically stable, persists indefinitely in standard aqueous formulations. |
| Comparator Or Baseline | TAED: Rapidly hydrolyzes (100% degradation within ~6 minutes in alkaline conditions). |
| Quantified Difference | Orders of magnitude higher half-life in water; zero peracetic acid generation. |
| Conditions | Aqueous environments, particularly alkaline or peroxide-containing solutions. |
Buyers formulating stable aqueous additives or polymers must select DAED, as TAED will prematurely degrade and unintentionally oxidize the system.
DAED possesses two secondary amide groups, providing exactly two N-H hydrogen-bond donors and two C=O hydrogen-bond acceptors per molecule [1]. This enables the formation of robust, extended intermolecular hydrogen-bonded networks. In contrast, TAED is fully acetylated (tertiary amides) and possesses zero N-H donors [1]. For applications involving polymer property modification, resin cross-linking, or pharmaceutical co-crystallization, DAED can actively participate in donor-acceptor structural motifs, whereas TAED is structurally incapable of doing so.
| Evidence Dimension | Hydrogen-bond donor count |
| Target Compound Data | DAED: 2 N-H hydrogen bond donors. |
| Comparator Or Baseline | TAED: 0 N-H hydrogen bond donors. |
| Quantified Difference | Absolute presence vs. absence of N-H donor capacity. |
| Conditions | Solid-state packing, polymer matrices, and supramolecular assemblies. |
For material science applications requiring physical cross-linking or co-crystallization via hydrogen bonding, DAED is structurally mandatory over TAED.
When synthesizing TAED or related advanced heterocycles, using isolated DAED as the starting precursor is significantly more efficient than a direct one-pot synthesis from EDA. The initial acetylation of EDA to DAED produces water, which must be removed to prevent the hydrolysis of the expensive acetic anhydride required for the final tetra-acetylation step [1]. Procuring pre-formed, dry DAED allows manufacturers to bypass the exothermic, water-generating first step, directly reacting DAED with acetic anhydride to achieve near-quantitative yields of pure TAED without wasting anhydride on water scavenging[1].
| Evidence Dimension | Byproduct generation during acetylation |
| Target Compound Data | DAED as precursor: Requires only acetic anhydride, no water byproduct interference. |
| Comparator Or Baseline | EDA as precursor: Generates 2 equivalents of water, consuming and wasting excess acetic anhydride. |
| Quantified Difference | Eliminates the stoichiometric waste of acetic anhydride caused by in-situ water generation. |
| Conditions | Industrial synthesis of TAED via acetic anhydride. |
Purchasing DAED as a dedicated intermediate lowers overall reagent costs and improves final product purity in the manufacturing of perborate activators and heterocycles.
Because DAED provides two N-H donors and is highly stable in solid and aqueous states, it is the structurally required choice for physically cross-linking polymer matrices or modifying the mechanical properties of advanced resins. Unlike TAED, which lacks N-H donors, DAED can form robust intermolecular networks that enhance material durability [1].
For industrial chemical manufacturers producing TAED or cyclic imidazolidine derivatives, starting with procured DAED eliminates the water-generating step associated with raw ethylenediamine. This prevents the wasteful hydrolysis of expensive acetic anhydride, ensuring higher yields and a more controlled, less exothermic process [2].
In formulations where the ethylenediamine structural motif is required but oxidative reactivity is detrimental, DAED is the necessary selection. Unlike TAED, which rapidly degrades into peracetic acid in water, DAED remains hydrolytically stable, allowing it to function as a persistent additive in water-based industrial fluids and coatings [3].
Irritant